REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+].[CH3:8][CH2:9][CH2:10][CH2:11][CH:12]([CH2:15][CH2:16][CH:17](O)[CH2:18][CH2:19][CH:20](CC)[CH2:21][CH3:22])CC>>[CH2:22]([O:2][S:1]([O-:5])(=[O:4])=[O:3])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:12][CH2:11][CH2:10][CH2:9][CH3:8].[Na+:6] |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC(CC)CCC(CCC(CC)CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
sodium tridecylsulfate
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCC)OS(=O)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+].[CH3:8][CH2:9][CH2:10][CH2:11][CH:12]([CH2:15][CH2:16][CH:17](O)[CH2:18][CH2:19][CH:20](CC)[CH2:21][CH3:22])CC>>[CH2:22]([O:2][S:1]([O-:5])(=[O:4])=[O:3])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:12][CH2:11][CH2:10][CH2:9][CH3:8].[Na+:6] |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC(CC)CCC(CCC(CC)CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
sodium tridecylsulfate
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCC)OS(=O)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |